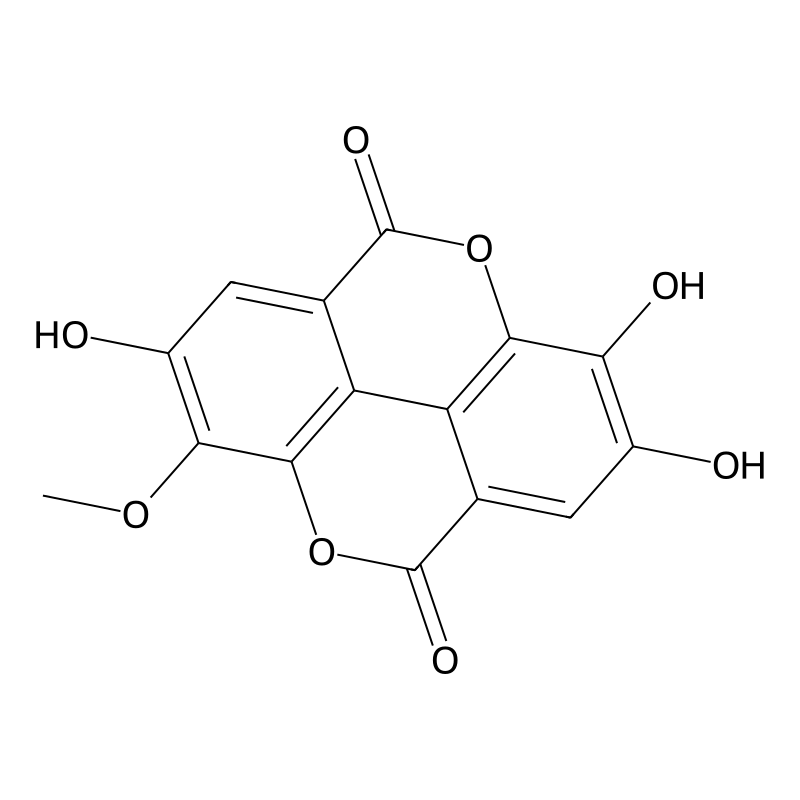

3-O-Methylellagic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

NMR Data for 3-O-Methylellagic Acid 3'-O-α-Rhamnoside

The following tables provide the complete 1H and 13C NMR assignments for 3-O-methylellagic acid 3'-O-α-rhamnoside, isolated from Shorea beccariana. Data were acquired on a 600 MHz (1H) and 151 MHz (13C) spectrometer in DMSO-d6 [1].

Table 1: Aglycon Moisty (Ellagic Acid Core) 13C NMR Data

| Carbon Atom | δ (ppm) | Carbon Atom | δ (ppm) |

|---|---|---|---|

| C-1 | 113.55 | C-1' | 112.49 |

| C-2 | 140.51 | C-2' | 142.33 |

| C-3 | 136.78 | C-3' | 147.15 |

| C-4 | 153.02 | C-4' | 153.02 |

| C-5 | 111.77 | C-5' | 111.95 |

| C-6 | 114.85 | C-6' | 114.85 |

| C-7 | 159.28 | C-7' | 159.22 |

| 3-OCH3 | 61.37 | - | - |

Table 2: Sugar Moisty (Rhamnose) 13C NMR Data

| Carbon Atom | δ (ppm) | Carbon Atom | δ (ppm) |

|---|---|---|---|

| C-1'' | 100.45 | C-4'' | 72.25 |

| C-2'' | 70.31 | C-5'' | 70.31 |

| C-3'' | 70.56 | C-6'' | 18.29 |

Table 3: Selected 1H NMR Data & Correlations

| Proton | δ (ppm), Multiplicity (J in Hz) | Correlation (HMBC) |

|---|---|---|

| H-5 | 7.69, s | C-1, C-2, C-4, C-7 |

| H-5' | 7.51, s | C-1', C-3', C-6', C-7' |

| H-1'' | 5.46, d (J = 1.8 Hz) | C-3' |

| 3-OCH3 | 4.02, s | C-2 |

| 6''-CH3 | 1.12, d (J = 6.2 Hz) | C-3'' |

Experimental Workflow for Structure Elucidation

The structure of this ellagic acid derivative was determined through a multi-step analytical process. The following diagram visualizes the key stages and techniques involved in its isolation and structural characterization [1].

Workflow for isolating and characterizing ellagic acid derivatives.

The methodology for each stage involves [1]:

- Bioassay-Guided Fractionation: The crude plant extract is progressively separated (fractionated) using techniques like column chromatography, with the biological activity (e.g., anticancer) tracked at each step to pinpoint the active fractions.

- Isolation of Compound: The active fractions are further purified using semi-preparative HPLC to obtain the pure compound for analysis [2].

- 1D & 2D NMR Analysis: The pure compound is analyzed using a suite of NMR experiments.

- 1H & 13C NMR: Provide fundamental information about the number and type of hydrogen and carbon atoms.

- HSQC (Heteronuclear Single Quantum Coherence): Identifies direct

1H-13Cbonds. - HMBC (Heteronuclear Multiple Bond Correlation): Crucial for determining long-range

1H-13Ccouplings (2-4 bonds), which connect molecular fragments through quaternary carbons and establish the skeleton [3] [4].

- Data Interpretation: Spectral data from all techniques are combined to propose and confirm the final structure.

Key Technical Considerations for NMR Assignment

Assigning NMR signals for ellagic acid derivatives presents specific challenges that require optimized techniques.

- Challenge of Quaternary Carbons: The ellagic acid core contains numerous oxygenated quaternary carbon atoms, whose

13CNMR signals are often very close in chemical shift, making them difficult to assign unambiguously [4]. - Optimized HMBC Experiments: Research shows that using HMBC spectroscopy with a longer delay time (e.g., 200 ms) is crucial. This optimization enhances sensitivity for detecting small long-range coupling constants (

²JCH,³JCH,⁴JCH), which is essential for observing correlations across the lactone rings and establishing the correct connections between proton and carbon atoms [3] [4]. - Application to Mixtures: Advanced

13CNMR pattern recognition strategies can be employed for the identification of known ellagic acid derivatives, like 3,3'-di-O-methylellagic acid, directly within partially purified mixtures, accelerating the dereplication process [5].

How to Proceed if Data is Insufficient

Based on the current search, a full NMR assignment for the simple This compound aglycon is not publicly available in these results. Here's how you can proceed:

- Specialized Databases: Search commercial spectral databases (e.g., Reaxys, SciFinder-n, Springer Materials) which often contain more comprehensive NMR data for pure compounds.

- Synthetic Literature: Consult publications focused on the synthesis of ellagic acid derivatives, as they typically include full spectroscopic characterization of their target molecules.

- Empirical Prediction: Use the data provided for the rhamnoside derivative as a starting point. The chemical shifts for the core aglycon carbons (Table 1) should be very similar, with the primary difference being the downfield shift of C-3' due to glycosylation. The key

1HNMR signal for the 3-OCH3 group is a singlet around 4.02 ppm [1].

References

- 1. O-α-Ramnoside from Shorea Beccariana: In Silico Studies [jmchemsci.com]

- 2. Spectral differentiation of 3,3′-di-O-methylellagic acid ... [sciencedirect.com]

- 3. NMR assignments of ellagic acid derivatives [semanticscholar.org]

- 4. (PDF) NMR assignments of ellagic acid derivatives [academia.edu]

- 5. a pattern recognition strategy based on (13)C NMR [pubmed.ncbi.nlm.nih.gov]

3-O-Methylellagic acid isolation from plant material

Documented Plant Sources of 3-O-Methylellagic Acid

The following table lists plant species from which this compound or its derivatives have been successfully isolated, along with the specific plant parts used.

| Plant Species | Plant Part Used | Specific Compound Isolated |

|---|---|---|

| Geum urbanum L. [1] | Roots & Aerial Parts | This compound-4-O-β-d-glucopyranoside [1] |

| Eucalyptus globulus [2] | Stem Bark | This compound 3'-O-α-rhamnopyranoside and its acetylated derivatives [2] |

| Caesalpinia crista L. [3] | Seeds | This compound 3'O-α-rhamnopyranoside [3] |

| Turpinia ternata [4] | Stems | This compound and this compound-3'-O-α-L-rhamnopyranoside [4] |

Experimental Workflow for Isolation

Based on the analyzed studies, the general process for isolating this compound and related compounds follows a common phytochemical approach, outlined in the workflow below.

Diagram of the general phytochemical workflow for isolating this compound from plant material.

Key Technical Details

Crude Extraction and Fractionation: The research on Geum urbanum provides a specific protocol [1]. Dried plant material is extracted with methanol via maceration at room temperature for two days. The combined crude methanol extract is then concentrated and sequentially partitioned with solvents of increasing polarity: Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH). The EtOAc fraction often contains the target polyphenolic compounds.

Isolation and Identification: The final pure compounds are obtained from the active fractions using chromatographic techniques. The structure of this compound and its derivatives is confirmed through extensive spectroscopic analysis, including 1H NMR, 13C NMR, HMBC, IR, and Mass Spectrometry [2] [3] [4].

Biological Activity & Quantitative Data

This compound and its rhamnoside derivatives exhibit notable biological activities, as quantified in the studies.

| Bioactivity | Test System / Organism | Result / Potency |

|---|---|---|

| Antibacterial [1] [3] | Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) | MIC values: 0.078 - 1.25 mg/mL (varies by extract/fraction) |

| Antioxidant [2] | Inhibition of lipid peroxidation in rat liver microsomes | IC₅₀ values: 10.0 - 14.0 µg/mL (for ellagic acid rhamnosides) |

| Enzyme Inhibition [5] | Molecular docking to HMG-CoA reductase | Binding affinity comparable to statins, suggesting therapeutic potential |

Key Takeaways for Researchers

- Source Selection: The compounds are often found as glycosides (linked to sugars like rhamnose or glucose) rather than in the free form. Selecting a plant known to produce ellagitannins is a good starting point [6].

- Strategy: The well-established strategy of methanol extraction followed by ethyl acetate fractionation is highly effective for concentrating these medium-polarity polyphenols.

- Characterization: The HMBC NMR technique is particularly valuable for determining the exact linkage positions of methyl groups and sugar units on the ellagic acid core [2].

References

- 1. Antimicrobial and antioxidant potential of different solvent extracts of... [bmcchem.biomedcentral.com]

- 2. Ellagic acid rhamnosides from the stem bark of Eucalyptus ... [pubmed.ncbi.nlm.nih.gov]

- 3. , characterisation and antibacterial activity of new compounds... Isolation [pubmed.ncbi.nlm.nih.gov]

- 4. Ellagic acid glycosides from Turpinia ternata - Universidade NOVA de... [novaresearch.unl.pt]

- 5. Peer Review of “Discovery of Novel Inhibitors of HMG-CoA ... [xbio.jmir.org]

- 6. Ellagic Acid: Natural Sources, Stability, & Therapeutic Potential [pmc.ncbi.nlm.nih.gov]

3-O-Methylellagic acid biosynthesis pathway

Biological Activity and Natural Sources

3-O-Methylellagic acid is a type of hydrolyzable tannin [1]. Recent studies have highlighted its potential in drug development, particularly for managing cholesterol levels.

A 2025 study used molecular docking to screen phytochemicals from Cochlospermum planchonii and Cochlospermum tinctorium for their ability to inhibit HMG-CoA reductase (HMGR), a key enzyme in cholesterol biosynthesis [2]. Among 32 screened compounds, This compound demonstrated the strongest interaction with the HMG-binding pocket of the enzyme, forming 26 binding interactions—more than any statin drug used in the study for comparison [2]. This suggests it is a promising candidate for further investigation as a natural cholesterol-lowering agent [2].

This compound is found in a wide variety of plants. The table below lists some of its natural sources as identified in the literature.

| Natural Source | Type of Organism |

|---|---|

| Myrciaria cauliflora (Jabuticaba) [3] | Plant |

| Eugenia jambolana (Java Plum) [1] | Plant |

| Guava and Brazil Nut [1] | Plant |

| Lumnitzera racemosa (a mangrove species) [4] | Plant |

| Sanguisorba officinalis L. (Garden Burnet) [5] | Plant |

| Various Cochlospermum species [2] | Plant |

Insights into Biosynthesis and Production

While a definitive pathway for this compound is not detailed in the search results, they provide crucial insights into the general process for creating such methylated ellagic acid derivatives.

- Precursor Relationship: Ellagic acid is a ubiquitous secondary metabolite in plants and is the direct precursor to various methylated forms, including this compound and 3,3',4-tri-O-methylellagic acid [4] [5].

- Key Enzymes: The methylation of ellagic acid and its precursor, gallic acid, is catalyzed by specific enzymes called O-methyltransferases (OMTs) [6].

- Production Challenges: Traditional methods like plant extraction face challenges such as low yield and long growth cycles. Chemical synthesis can suffer from environmental pollution and issues with optical activity [6].

- Promising Alternative: Synthetic biology offers an environmentally friendly and efficient approach. Research is focused on engineering more efficient O-methyltransferases and constructing microbial cell factories (e.g., in E. coli) for the de novo production of methylated phenolic acids from simple carbon sources [6].

The following diagram illustrates the logical relationship for the production of methylated ellagic acids, based on the strategies identified in the research:

Experimental Approaches from Research

The methodologies from the cited papers can serve as a guide for designing experiments to study or produce this compound.

| Experimental Aspect | Methodology from Literature |

|---|---|

| Identification & Analysis | High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR (incl. ADEQUATE) [4]; UPLC-MS/MS for phenolic metabolites [7]. |

| Activity Validation | Molecular docking against target proteins (e.g., HMGR) [2]; in vitro antioxidant assays (DPPH, lipid peroxidation) [7]; cell-based proliferation/differentiation assays [5]. |

| Biosynthesis & Production | Protein engineering of O-methyltransferases (e.g., semi-rational design) [6]; construction of de novo biosynthetic pathways in E. coli [6]; optimization of precursor supply and culture conditions [6]. |

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. Discovery of Novel Inhibitors of HMG-CoA Reductase Using ... [xbio.jmir.org]

- 3. This compound | Bacterial | 51768-38-8 [invivochem.com]

- 4. Challenging Structure Elucidation of Lumnitzeralactone, an ... [mdpi.com]

- 5. Two Ellagic Acids Isolated from Roots of Sanguisorba ... [mdpi.com]

- 6. Engineering a 4-O-methyltransferase from Myxococcus ... [sciencedirect.com]

- 7. Analysis of Phenolic Metabolite Variations and Antioxidant ... [pmc.ncbi.nlm.nih.gov]

3-O-Methylellagic acid UV-Vis spectrum

Physicochemical & Spectral Data

The table below summarizes the available data for 3-O-Methylellagic acid and a closely related compound [1] [2].

| Property | Value for this compound | Value for this compound 3'-O-α-Rhamnoside |

|---|---|---|

| UV-Vis λmax (MeOH) | 370.3 & 247.6 nm [2] | 370.3 & 247.6 nm [2] |

| Molecular Formula | C15H8O8 [1] | Information missing |

| Molecular Weight | 316.22 g/mol [1] | Information missing |

| IUPAC Name | 6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione [1] | Information missing |

Experimental Workflow for UV-Vis Analysis

Based on the methodologies described in the research, the following flowchart outlines a general workflow for the characterization of ellagic acid derivatives, positioning the UV-Vis analysis within the broader context.

Overview of the analytical process for characterizing ellagic acid derivatives from plant material.

The UV-Vis analysis is a standard step in this workflow. Here are the specific parameters as reported in the literature:

- Sample Solvent: Methanol (MeOH) [2].

- Reported Wavelengths (λmax): 247.6 nm and 370.3 nm [2]. These peaks are characteristic of the ellagic acid core structure's electron system.

References

Application Notes for the HPLC Analysis of Methylellagic Acid Derivatives

This document outlines a validated high-performance liquid chromatography (HPLC) method for the simultaneous determination of ellagic acid and its methylated derivatives, including 3,3'-Di-O-methylellagic acid. The method provides a robust framework for quality control of herbal medicines and for pharmacokinetic studies in drug development [1] [2].

Experimental Workflow

The diagram below illustrates the complete experimental workflow, from sample preparation to data analysis.

Detailed HPLC Protocol

2.1. Sample Preparation

- Material: Pulverize the plant material or test sample and pass through an 80-mesh sieve [1] [2].

- Extraction: Accurately weigh 0.5 g of powder and add 5 mL of 80% methanol [1] [2].

- Technique: Sonicate the mixture in an ultrasonic bath for 30 minutes (250 W, 40 kHz) [1] [2].

- Post-processing: Centrifuge the extract at 10,000 rpm for 5 minutes. Pass the supernatant through a 0.22 μm microporous membrane before HPLC injection [1] [2].

2.2. Standard Solution Preparation

- Prepare stock solutions of the reference standards (e.g., ellagic acid, 3,3'-Di-O-methylellagic acid) by dissolving them in methanol [1] [2].

- Dilute the stock solutions with methanol to create a series of working standard solutions for constructing the calibration curve [1] [2].

- Store all solutions at 4°C when not in use [1] [2].

2.3. Instrumentation and Chromatographic Conditions The table below summarizes the key parameters used in the referenced study, which can be optimized for 3-O-Methylellagic acid.

Table 1: HPLC Instrumental Conditions [1] [2]

| Parameter | Specification |

|---|---|

| HPLC System | Not specified in extract |

| Column | ACE Excel 3 Super C18 (100 mm × 2.1 mm, 3.0 μm) |

| Mobile Phase | A) 0.1% Formic acid in water B) Acetonitrile | | Gradient Program | 0–1.2 min: 6% B 1.2–9.5 min: 6%–75% B 9.5–11 min: 75%–90% B 11–13 min: 90% B 13–14 min: 90% B 14–15 min: 6% B | | Flow Rate | 0.25 mL/min | | Injection Volume | 2 μL | | Detection | Not specified (Method was used for quantitative analysis) |

Method Validation Parameters

For any analytical method to be considered reliable, it must be validated. The following parameters should be established, as demonstrated in a similar study on an herbal formulation [3].

Table 2: Key Method Validation Parameters [3]

| Parameter | Target Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (R²) ≥ 0.999 |

| Precision | Relative Standard Deviation (RSD) < 2% |

| Accuracy | Recovery percentage within 90–105% |

| Limit of Detection (LOD) | Signal-to-Noise ratio ~3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ~10:1 |

Troubleshooting and Notes

- Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase composition before each analytical run to ensure retention time reproducibility.

- Peak Shape Issues: If peak tailing or broadening is observed for the target analyte, consider:

- Adjusting Mobile Phase pH: Using a buffer instead of formic acid for better control.

- Trying a Different C18 Column: Columns from different manufacturers can have significant differences in selectivity and performance.

- Solubility Note: According to a supplier datasheet, 3,3',4-Tri-O-methylellagic acid requires heat for dissolution in DMSO at 5 mg/mL, and the solution may need reheating if precipitation occurs [4]. This suggests that methylellagic acids can have limited solubility, which may need to be considered during standard and sample solution preparation.

References

- 1. Chemical constituent characterization and determination of ... [frontiersin.org]

- 2. Chemical constituent characterization and determination of ... [pmc.ncbi.nlm.nih.gov]

- 3. Validation of HPLC method for quantitative determination ... [sciencedirect.com]

- 4. 3,3',4-Tri-O-methylellagic acid = 95 HPLC 5145-53-9 [sigmaaldrich.com]

Application Notes and Protocols: Antibacterial Assay of 3-O-Methylellagic Acid against Staphylococcus aureus

Introduction

3-O-Methylellagic acid is a natural polyphenolic compound derived from various plant species, including Myrciaria cauliflora and Caesalpinia paraguariensis [1] [2]. This ellagic acid derivative has demonstrated significant antibacterial activity against Staphylococcus aureus, a clinically relevant Gram-positive pathogen responsible for a wide spectrum of infections [1]. The compound's dual anti-inflammatory and antibacterial properties make it a promising candidate for therapeutic development, particularly in an era of increasing antimicrobial resistance [1] [3]. These application notes provide a detailed protocol for evaluating the antibacterial efficacy of this compound against S. aureus, specifically designed for researchers and drug development professionals.

Key Experimental Data

The table below summarizes the quantitative antibacterial activity of this compound against Staphylococcus aureus:

Table 1: Antibacterial Activity of this compound Against Staphylococcus aureus

| Parameter | Value | Experimental Conditions | Source/Reference |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Strain: S. aureus ATCC 25923 | [1] |

| Anti-complement Activity (Classic Pathway) IC50 | 0.58 mM | Assay: Sheep erythrocyte hemolytic inhibition | [1] |

| Anti-complement Activity (Alternative Pathway) IC50 | 0.67 mM | Assay: Rabbit erythrocyte hemolytic inhibition | [1] |

Detailed Experimental Protocol

Reagent Preparation

1. Test Compound Stock Solution:

- Weigh 3.2 mg of this compound (Molecular Weight: 316.22 g/mol) [1].

- Dissolve in 1 mL of Dimethyl Sulfoxide (DMSO) to create a primary stock solution of 3.2 mg/mL (approximately 10 mM). Note: The compound is soluble in DMSO and pyridine [4].

- Sterilize the solution by passing it through a 0.22 µm syringe filter.

- Prepare working concentrations in Mueller-Hinton Broth (MHB) through serial dilution, ensuring the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent toxicity [5].

2. Bacterial Culture Preparation:

- Obtain Staphylococcus aureus strain ATCC 25923 from a certified culture collection [1].

- Culture the strain overnight in Trypticase Soy Broth (TSB) or Mueller-Hinton Broth (MHB) at 37°C with continuous agitation at 200 rpm [5].

- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL [6] [5].

- Further dilute the bacterial suspension in sterile MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells [5].

Minimum Inhibitory Concentration (MIC) Determination

The following workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

- Broth Microdilution Setup: Perform a standard two-fold serial dilution of this compound in a sterile 96-well microtiter plate, using MHB as the diluent. The concentration range should bracket the known MIC of 32 µg/mL (e.g., from 8 µg/mL to 64 µg/mL) [1] [5].

- Inoculation: Add the prepared bacterial inoculum to all test wells, ensuring the final volume per well is 200 µL. Include the following controls [5]:

- Positive Control: MHB + Bacteria (no compound)

- Negative Control: MHB + Compound (no bacteria)

- Blank Control: MHB only

- Solvent Control: MHB + Bacteria + Highest DMSO concentration used.

- Incubation: Cover the plate and incubate it statically at 37°C for 18-24 hours [6] [5].

- Endpoint Determination:

- Primary Reading: After incubation, visually inspect each well for turbidity. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth [5].

- Viability Confirmation (if needed): For wells with no visible turbidity, add 20 µL of a 0.01% resazurin solution. Incubate the plate for another 2-4 hours. A color change from blue (oxidized, no growth) to pink (reduced, bacterial metabolism) indicates bacterial viability [5].

Minimum Bactericidal Concentration (MBC) Determination

Procedure:

- From each well showing no growth in the MIC assay, and from the positive growth control well, withdraw a 10 µL aliquot [6] [5].

- Spot-inoculate this aliquot onto the surface of a Tryptic Soy Agar (TSA) plate. Alternatively, spread 10-100 µL from each well onto separate TSA plates.

- Incubate the plates at 37°C for 24 hours.

- Examine the plates for bacterial colony growth. The MBC is defined as the lowest concentration of this compound that results in ≥99.9% reduction (killing) of the initial bacterial inoculum [5].

Proposed Mechanism of Action and Bacterial Response

The antibacterial effect of this compound is likely multi-faceted. As a polyphenolic compound, it may target the bacterial cell membrane. Furthermore, plant-derived antimicrobials often induce oxidative stress in bacterial cells. The following diagram illustrates this proposed mechanism and the subsequent bacterial response.

Key Mechanistic Insights:

- Membrane Integrity: Many antibacterial plant extracts disrupt the integrity of the bacterial membrane, leading to increased permeability and cell death [6].

- Oxidative Stress: Plant-derived antimicrobials can trigger the generation of Reactive Oxygen Species (ROS) within bacterial cells. This oxidative stress damages cellular components [6].

- Lipid Peroxidation: ROS generation can lead to lipid peroxidation, measured by an increase in Malondialdehyde (MDA) levels, which further damages the cell membrane [6].

- Antioxidant Depletion: The bacterial response to this stress involves antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT). Effective antibacterial compounds can overwhelm and reduce the activity of these defense systems [6].

Additional Assay Applications

Biofilm Eradication Assay

Mature biofilms of S. aureus can be established in 96-well plates over 48 hours. The established biofilms are then treated with the test compound at MIC, 2xMIC, and 4xMIC for 24 hours. The remaining biofilm biomass is quantified using crystal violet (CV) staining [6] [7]. The percentage of biofilm eradication is calculated as: [(OD growth control - OD sample) / OD growth control] × 100 [6].

Antibiotic Resistance Modulation

To evaluate if this compound can potentiate the effects of conventional antibiotics, checkerboard microdilution assays can be performed. Sub-inhibitory concentrations (e.g., MIC/2) of the compound are combined with serial dilutions of antibiotics like ciprofloxacin, erythromycin, or kanamycin. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergistic, additive, or indifferent effects [7].

References

- 1. This compound | Ellagic Acid Derivative | MedChemExpress [medchemexpress.com]

- 2. Isolation of antibacterial components from infusion ... [sciencedirect.com]

- 3. Antimicrobial resistance: the example of Staphylococcus ... [pmc.ncbi.nlm.nih.gov]

- 4. 2,3,8-Tri-O-methylellagic acid | CAS:1617-49-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. Studies on the antibacterial activity of the antimicrobial ... [frontiersin.org]

- 6. Antibacterial Properties of Methanolic Leaf Extracts ... [pmc.ncbi.nlm.nih.gov]

- 7. Antistaphylococcal and Antibiotic Resistance Modulatory ... [pmc.ncbi.nlm.nih.gov]

Application Notes: 3-O-Methylellagic Acid and Analogues for Anti-Inflammatory Research

Introduction and Compound Profile

3-O-Methylellagic acid is a natural polyphenol belonging to the class of hydrolyzable tannins [1]. It is found in various plant species such as guava, Java plum, and Brazil nut, making it a potential biomarker for the consumption of these plants [1]. While direct studies on its anti-inflammatory effects are limited, research on its structural analogues provides strong evidence for the potential of ellagic acid derivatives as anti-inflammatory agents.

A very closely related glycoside derivative, This compound-4′-O-α-L-rhamnopyranoside, has been explicitly described as a compound that "can be used in the study of inflammation and pain," confirming the interest in this chemical family for inflammatory conditions [2].

Proposed Mechanisms of Anti-Inflammatory Action

The anti-inflammatory potential of this compound and its analogues is likely mediated through the modulation of key enzymatic pathways involved in the inflammatory response. The following diagram illustrates the proposed mechanism of action based on evidence from related compounds:

The proposed mechanisms, supported by experimental data on analogues, include:

- Enzyme Inhibition: The closely related compound 3,3'-Di-O-methylellagic acid has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the production of prostaglandins and leukotrienes, which are central mediators of inflammation and pain [3].

- Transcriptional Regulation: 3,4,3'-Tri-O-methylellagic acid (T-EA) exhibits strong binding affinity to Sirtuin 1 (SIRT1) and Cyclin-dependent kinase 9 (CDK9) [4]. While studied in a cancer context, these targets also play significant roles in regulating cellular inflammation and apoptosis.

Quantitative Biological Activity Data

The table below summarizes the key quantitative data available for this compound and its bioactive analogues:

Table 1: Quantitative Bioactivity Data of Ellagic Acid Derivatives

| Compound Name | Reported Activity | Experimental Model / Target | Potency / Binding Affinity |

|---|---|---|---|

| 3,4,3'-Tri-O-methylellagic acid (T-EA) [4] | Anticancer (Cervical) | HeLa cell line | EC~50~: 12.57 ± 2.22 μg mL⁻¹ |

| 3,4,3'-Tri-O-methylellagic acid (T-EA) [4] | Anticancer (Breast) | T47D cell line | EC~50~: 55.35 ± 6.28 μg mL⁻¹ |

| 3,4,3'-Tri-O-methylellagic acid (T-EA) [4] | SIRT1 Enzyme Inhibition | Computational (MM-GBSA) | ΔG~bind~: -30.98 ± 0.25 kcal mol⁻¹ |

| 3,4,3'-Tri-O-methylellagic acid (T-EA) [4] | CDK9 Enzyme Inhibition | Computational (MM-PBSA) | ΔG~bind~: -25.87 ± 0.40 kcal mol⁻¹ |

| 3,3'-Di-O-methylellagic acid [3] | COX/LOX Enzyme Inhibition | In vitro enzyme assay | Effective inhibitor |

| This compound-4'-rhamnoside [2] | Anti-inflammatory & Pain | Not specified | Used in related research |

Experimental Protocols

Due to the scarcity of direct protocols for this compound, the following methods are adapted from studies on its highly similar analogues, particularly 3,4,3'-Tri-O-methylellagic acid (T-EA) [4]. These can serve as a robust starting point for experimental investigation.

Protocol 1: In Vitro Anti-inflammatory and Cytotoxicity Assessment

This protocol outlines a standard method for evaluating cell viability and anti-inflammatory effects in cultured cell lines.

Workflow Overview:

Materials:

- Test Compound: this compound (prepare stock solution in DMSO or as per solubility data) [1] [2].

- Cell Lines: Relevant inflammatory or cancer cell lines (e.g., RAW 264.7 macrophages, HeLa, T47D) [4].

- Reagents: Culture medium, Phosphate Buffered Saline (PBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Sodium Dodecyl Sulfate (SDS) solution [4].

- Equipment: CO~2~ incubator, 96-well plates, micropipettes, ELISA plate reader.

Procedure:

- Cell Seeding: Seed cells into 96-well plates to achieve 80-90% confluence and incubate at 37°C with 5% CO₂ for 24 hours [4].

- Compound Treatment: Discard the old medium. Add 100 μL of fresh medium containing the test compound at various concentrations. Include a negative control (vehicle only) and a positive control (e.g., a known anti-inflammatory drug) [4].

- Incubation: Re-incubate the plates for 24 hours.

- Viability Assay (MTT): Add 100 μL of MTT solution to each well and incubate for 3 hours.

- Solubilization: Add 100 μL of SDS solution to each well to dissolve the formed formazan crystals.

- Absorbance Measurement: Measure the absorbance of each well using an ELISA plate reader at a wavelength of 560 nm [4].

- Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance~treated~ / Absorbance~control~) × 100 [4]. The EC~50~ value (effective concentration that reduces cell viability by 50%) can be determined from dose-response curves.

Protocol 2: In Silico Molecular Docking to Predict Target Engagement

This protocol is used to predict the interaction between this compound and potential protein targets, providing insights into its mechanism of action.

Workflow Overview:

Materials:

- Software: Molecular docking software (e.g., Dock6 bundle, AutoDock Vina), Molecular Dynamics (MD) simulation software (e.g., AMBER18), Gaussian 16W for quantum chemical calculations [4].

- Protein Structures: Retrieve 3D structures of target proteins (e.g., SIRT1 [PDB: 4I5I], CDK9 [PDB: 3TNH], COX-2, 5-LOX) from the Protein Data Bank (PDB) [4].

- Ligand Structure: 3D chemical structure of this compound in the appropriate format (e.g., MOL2, PDBQT).

Procedure:

Ligand Preparation:

- Optimize the 3D geometry of this compound.

- Calculate electrostatic potential (ESP) charges using quantum chemistry methods (e.g., Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set as used in the literature) [4].

Protein Preparation:

- Prepare the protein structure by adding hydrogen atoms, assigning bond orders, and removing water molecules (except crucial ones).

- Define the active site using a sphere (e.g., 10.0 Å radius) around the coordinates of a co-crystallized native ligand [4].

Molecular Docking:

- Perform docking simulations while allowing for flexible ligand conformation.

- Validate the docking protocol by re-docking the native ligand and ensuring the root-mean-square deviation (RMSD) is below 2.0 Å [4].

Molecular Dynamics (MD) Simulation (Optional but Recommended):

- Solvate the protein-ligand complex in a solvent model (e.g., TIP3P water).

- Neutralize the system with ions (e.g., Na⁺).

- Employ an energy minimization step (steepest descent and conjugated gradient).

- Gradually heat the system to 310 K and equilibrate it.

- Run a production MD simulation for a sufficient time (e.g., 100 ns) under constant temperature and pressure (NPT ensemble) [4].

Binding Affinity Calculation:

- Use the last stable frames of the MD trajectory (e.g., last 20 ns) to calculate the binding free energy (ΔG~bind~) using the MM-PB/GBSA method [4].

Solubility and Formulation Guidelines

Successful biological testing requires the compound to be in solution. The following table provides guidance based on the physicochemical properties of this compound and its derivatives.

Table 2: Physicochemical Properties and Solubilization Guidance

| Parameter | This compound [1] | This compound-4′-rhamnoside [2] |

|---|---|---|

| Molecular Formula | C~15~H~8~O~8~ | C~21~H~18~O~12~ |

| Molecular Weight | 316.22 g/mol | 462.36 g/mol |

| Hydrogen Bond Donors | 3 | 5 |

| Hydrogen Bond Acceptors | 8 | 12 |

| LogP | 1.4 (XLogP) | 0.1 |

| Solubility (Predicted) | Practically insoluble in water [1] | Soluble in DMSO [2] |

| Recommended Solvents | DMSO, DMF [2] | DMSO, Water, Ethanol [2] |

| Suggested Stock Prep. | Prepare a concentrated stock in DMSO (e.g., 10-50 mM) followed by dilution in aqueous buffer. |

Conclusion and Research Outlook

This compound represents a promising scaffold for anti-inflammatory drug development, with evidence from its analogues supporting mechanisms such as COX/LOX and SIRT1 inhibition. The provided protocols and data offer a foundational roadmap for researchers to empirically validate these activities. Future work should focus on:

- Confirming the in vitro anti-inflammatory effects in immune-relevant cell models.

- Profiling the compound's pharmacokinetics and in vivo efficacy in animal models of inflammation.

- Exploring a broader range of molecular targets to fully elucidate its mechanism of action.

References

Comprehensive Application Notes and Protocols: 3-O-Methylellagic Acid as a Glucose Transport Inhibitor for Metabolic and Oncological Research

Introduction to 3-O-Methylellagic Acid and Its Research Significance

This compound is a naturally occurring ellagic acid derivative with demonstrated biological activity relevant to metabolic and oncological research. This polyphenolic compound has been identified as a promising glucose transport inhibitor with potential applications in addressing diseases characterized by aberrant glucose metabolism, including diabetes and cancer. The compound's significance stems from its ability to modulate cellular glucose uptake, a fundamental process in energy homeostasis that becomes dysregulated in various pathological states [1]. Cancer cells in particular exhibit the Warburg effect, characterized by increased glucose uptake and glycolytic flux even under aerobic conditions, making glucose transporters attractive molecular targets for therapeutic intervention [2].

The molecular structure of this compound (C₁₅H₈O₈; molar mass 316.22 g/mol) features a fused four-ring system with hydroxyl and methoxy substituents that facilitate interactions with biological targets [1]. This compound has been isolated from various medicinal plants, including Lagerstroemia speciosa and Myrciaria cauliflora, and has demonstrated additional anti-inflammatory and antibacterial properties in experimental models [3] [1]. The dual potential of this compound to modulate both metabolic and inflammatory pathways positions it as a valuable chemical probe for investigating the intersection of these biological processes in disease states.

Chemical and Physical Properties of this compound

Table 1: Fundamental Characteristics of this compound

| Property | Specification |

|---|---|

| CAS Number | 51768-38-8 |

| Molecular Formula | C₁₅H₈O₈ |

| Molar Mass | 316.22 g/mol |

| Compound Type | Ellagic acid derivative (polyphenol) |

| Bioactivity Profile | Glucose transport inhibition, anti-inflammatory, antibacterial |

| Storage Conditions | Store at -20°C under inert atmosphere; protect from light |

| Solubility | Limited water solubility; soluble in DMSO, methanol, and acetone |

This compound is characterized by its complex polyphenolic structure, which contributes to both its biological activity and analytical challenges. The compound's fused ring system with multiple oxygen-containing functional groups enables interactions with various enzymatic targets and receptors involved in glucose metabolism and inflammation. Its antibacterial activity has been demonstrated against Staphylococcus aureus ATCC 25923 with a minimum inhibitory concentration (MIC) of 32 μg/mL [1]. Researchers should note that the compound is intended for research applications only and not for human diagnostic or therapeutic use without further development and validation.

Glucose Transport Mechanisms and Pathophysiological Significance

Glucose Transporter Families

Cellular glucose uptake is mediated by specialized transporter proteins that facilitate the movement of glucose across plasma membranes. The three principal families of glucose transporters include:

GLUT transporters (facilitative diffusion): These belong to the solute carrier 2 (SLC2) family and transport glucose along its concentration gradient without energy requirement. Key isoforms include GLUT1 (ubiquitously expressed, often upregulated in cancers), GLUT2 (liver, pancreas, low affinity), GLUT3 (neurons, high affinity), and GLUT4 (insulin-responsive tissues) [2].

SGLT transporters (sodium-coupled active transport): These utilize sodium gradients established by Na+/K+-ATPase to transport glucose against its concentration gradient. SGLT1 (high affinity, 1:1 Na+:glucose) is expressed in intestine and kidney, while SGLT2 (lower affinity, higher capacity, 1:1 Na+:glucose) is primarily renal [4].

SWEET transporters: A more recently discovered family of glucose transporters, with plants expressing approximately 20 isoforms but humans possessing only one SWEET gene whose function remains incompletely characterized [2].

Glucose Transport in Disease Pathology

Dysregulated glucose transporter expression represents a hallmark of several disease states. In type 2 diabetes, impaired GLUT4 translocation in response to insulin contributes to peripheral insulin resistance and hyperglycemia [5]. In cancer, numerous tumor types overexpress GLUT isoforms, particularly GLUT1, GLUT3, and GLUT4, to sustain the elevated glycolytic flux required for rapid proliferation [2] [4]. The strategic inhibition of specific glucose transporters thus offers a promising therapeutic approach for modulating glucose availability in target tissues. The following diagram illustrates the glucose transport mechanisms operational in mammalian cells:

Experimental Evidence for Glucose Transport Inhibition by this compound

Direct Inhibition Studies

Research has demonstrated that this compound and related ellagic acid derivatives significantly inhibit glucose transport in cellular assays. In a comprehensive bioactivity-directed isolation study from Lagerstroemia speciosa leaves, multiple ellagic acid derivatives including this compound showed a consistent inhibitory effect on glucose transport assays [3]. This foundational finding positions this compound as a valuable chemical probe for investigating glucose transporter function and developing potential therapeutic applications targeting diseases characterized by aberrant glucose uptake.

The structure-activity relationship analysis suggests that the methylation pattern of ellagic acid derivatives significantly influences their glucose transport modulatory activity. While ellagitannins from the same plant source demonstrated glucose uptake-stimulatory effects, the methylated ellagic acid derivatives consistently showed inhibitory activity [3]. This divergence highlights the importance of specific structural features in determining the direction of modulation and suggests that this compound may interact with glucose transporters or their regulatory elements in a distinct manner from related polyphenols.

Comparative Potency with Other Natural Products

Table 2: Comparison of Natural Product Glucose Transport Inhibitors

| Compound | Plant Source | Target Transporter | Reported Activities |

|---|---|---|---|

| This compound | Lagerstroemia speciosa, Myrciaria cauliflora | Not fully characterized | Glucose transport inhibition, anti-inflammatory, antibacterial (MIC 32 μg/mL for S. aureus) [3] [1] |

| Phlorizin/Phloretin | Apple tree | SGLTs, GLUT1 | Potent GLUT1 inhibition, demonstrated antitumor effects in models [2] [4] |

| Lagerstroemin | Lagerstroemia speciosa | Not specified | Insulin-like glucose uptake stimulation [3] |

| Canagliflozin (synthetic) | N/A | SGLT2, GLUT1 | FDA-approved for diabetes, investigated for cancer [4] |

| WZB117 (synthetic) | N/A | GLUT1, GLUT3, GLUT4 | Reduces cancer stem cell self-renewal [2] |

The comparative data reveal that this compound belongs to a broader class of plant-derived glucose transport modulators with varying mechanisms and specificities. Unlike SGLT-specific inhibitors like phlorizin, the precise transporter targets of this compound require further elucidation. However, its structural similarity to other bioactive ellagic acid derivatives suggests potential interaction with multiple transporter isoforms, which may offer advantages for addressing the metabolic plasticity often observed in cancer cells [3] [2].

Potential Research and Therapeutic Applications

Anticancer Applications

The inhibition of glucose transport represents a promising strategic approach in cancer therapy, particularly for tumors exhibiting high glycolytic dependency. Cancer cells frequently overexpress glucose transporters, especially GLUT1 and GLUT3, to sustain their elevated glycolytic flux and biomass production needs [2] [4]. This compound, as a natural glucose transport inhibitor, may selectively target this metabolic vulnerability by restricting glucose availability to neoplastic cells, potentially inhibiting proliferation and sensitizing tumors to conventional therapeutics.

Experimental evidence suggests that combining glucose transport inhibition with other metabolic interventions may yield synergistic effects. Simultaneous targeting of GLUT transporters and glutaminase has been shown to synergistically impair tumor cell growth by addressing cancer metabolic plasticity [6]. This approach simultaneously compromises both glucose and glutamine metabolism—two crucial carbon sources for biosynthetic pathways in rapidly dividing cells. The potential exists for this compound to be employed in similar combination strategies targeting multiple metabolic vulnerabilities in cancer.

Anti-inflammatory and Metabolic Disease Applications

Beyond oncology, this compound may find application in inflammatory and metabolic disorders. The compound's documented anti-inflammatory activity complements its glucose transport modulatory properties, potentially addressing the chronic low-grade inflammation associated with insulin resistance and type 2 diabetes [1]. In hepatic insulin resistance, abnormal glucose production and storage contribute significantly to fasting and postprandial hyperglycemia [5]. Modulators of glucose transport and metabolism like this compound may help restore metabolic homeostasis in such conditions.

The compound's antibacterial properties (with demonstrated activity against Staphylococcus aureus) further broaden its potential therapeutic relevance, particularly given the connections between chronic infections, inflammation, and metabolic dysregulation [1]. The multifaceted bioactivity profile of this compound warrants investigation in complex disease states characterized by simultaneous metabolic, inflammatory, and microbial components.

Detailed Experimental Protocols

Glucose Uptake Inhibition Assay

This protocol outlines a standardized method for evaluating the glucose transport inhibitory activity of this compound in cultured mammalian cells, adapted from established procedures in the literature [3].

- Cell Lines: Appropriate model cells (e.g., 3T3-L1 adipocytes for metabolic studies, Caco-2 intestinal models, or cancer cell lines such as MCF-7)

- Reagents: 3-O-methyl-D-[14C]glucose (specific activity 300-600 mCi/mmol), this compound (prepared as 10 mM stock in DMSO), phosphate-buffered saline (PBS), uptake buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)

- Equipment: Cell culture facilities, scintillation counter, water bath, multiwell plates

Procedure:

- Culture cells in appropriate medium until 80-90% confluent in 24-well plates

- Serum-starve cells for 3-6 hours before assay to establish basal conditions

- Prepare test solutions of this compound in uptake buffer at desired concentrations (typically 1-100 μM)

- Remove culture medium and wash cells twice with warm PBS

- Add uptake buffer containing this compound or vehicle control and preincubate for 30 minutes at 37°C

- Initiate glucose uptake by adding 3-O-methyl-D-[14C]glucose (final concentration 0.1-1.0 μCi/well)

- Terminate uptake after precisely 2 minutes by rapid washing with ice-cold PBS containing 0.1 mM phloretin

- Solubilize cells in 0.5 mL 0.1% SDS and transfer lysates to scintillation vials

- Quantify radioactivity by scintillation counting and normalize to protein content

Data Analysis: Calculate glucose uptake rates and express inhibition as percentage of vehicle control. Determine IC₅₀ values using nonlinear regression of concentration-response data.

Transporter Binding Specificity Assay

This protocol characterizes the binding specificity of this compound to different glucose transporter isoforms using competition assays with known ligands.

- Reagents: Cytochalasin B (GLUT inhibitor), WZB117 (GLUT1/3/4 inhibitor), phloretin (broad-spectrum GLUT inhibitor), this compound, [3H]cytochalasin B

- Equipment: Membrane preparations expressing specific GLUT isoforms, filtration apparatus, scintillation counter

Procedure:

- Prepare membrane fractions containing target glucose transporters

- Incubate membranes with fixed concentration of [3H]cytochalasin B and increasing concentrations of this compound or reference inhibitors

- Maintain consistent incubation conditions (time, temperature, buffer composition)

- Separate bound from free radioligand by rapid filtration through glass fiber filters

- Quantify filter-bound radioactivity by scintillation counting

- Analyze competition binding data to determine Ki values for this compound against different transporter isoforms

The experimental workflow for investigating glucose transport inhibition is summarized below:

Research Considerations and Future Directions

Key Methodological Considerations

When investigating this compound as a glucose transport inhibitor, several methodological factors require careful attention:

Compound solubility and stability: this compound has limited aqueous solubility, requiring appropriate vehicles (e.g., DMSO) with final concentrations typically not exceeding 0.1%. Solutions should be prepared fresh and protected from light due to potential photosensitivity [1].

Cell model selection: Different cell lines express distinct complements of glucose transporters. Research questions should guide model selection—Caco-2 for intestinal transport, 3T3-L1 adipocytes or L6 myotubes for insulin-responsive glucose uptake, or specific cancer lines known to overexpress particular GLUT isoforms [2].

Functional validation: Glucose transport inhibition should be verified using multiple approaches, including direct uptake measurements with radiolabeled or fluorescent glucose analogs, assessment of transporter membrane localization, and evaluation of downstream metabolic effects [2] [6].

Future Research Priorities

Several research directions merit attention to fully characterize the therapeutic potential of this compound:

Target identification: Precise determination of which glucose transporter isoforms (GLUT1, GLUT3, GLUT4, etc.) are inhibited by this compound and their inhibition mechanisms [3] [2].

Structural optimization: Exploration of structure-activity relationships through synthetic modification to enhance potency, selectivity, and pharmaceutical properties [3].

Combination strategies: Evaluation of synergistic interactions with existing metabolic inhibitors, chemotherapeutic agents, or targeted therapies [4] [6].

In vivo validation: Assessment of efficacy, pharmacokinetics, and toxicity in appropriate animal models of cancer, diabetes, or inflammatory conditions.

Conclusion

This compound represents a promising natural product-derived glucose transport inhibitor with potential applications across multiple therapeutic areas, particularly oncology and metabolic disease. Its documented effects on glucose transport, combined with anti-inflammatory and antimicrobial properties, position it as a valuable chemical probe for investigating the relationship between glucose metabolism and disease pathophysiology. The experimental protocols outlined provide a foundation for standardized evaluation of its glucose transport inhibitory activity and mechanism of action. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacological properties, and validating its efficacy in advanced disease models.

References

- 1. - 3 - O (Standard)_product_DataBase_PeptideDB Methylellagic acid [peptidedb.com]

- 2. Plant-derived glucose transport inhibitors with potential ... [pmc.ncbi.nlm.nih.gov]

- 3. Active compounds from Lagerstroemia speciosa, insulin-like glucose ... [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption Glucose to Inhibitors Tumor Growth - Cancer... Inhibit [cancertreatmentsresearch.com]

- 5. Approaches to Decrease Hyperglycemia by Targeting ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Glucose Transporters and Glutaminase ... [sciencedirect.com]

Application Note: Preparation of a 3-O-Methylellagic Acid Stock Solution in DMSO

1. Introduction 3-(O)-Methylellagic acid is a naturally occurring compound, for example from Myrciaria cauliflora, noted for its anti-inflammatory and antibacterial properties. A stable and accurately prepared stock solution in DMSO is a prerequisite for reliable in vitro biological activity assays [1].

2. Physicochemical Properties The table below summarizes the key properties of 3-(O)-Methylellagic acid essential for solution preparation.

| Property | Value / Description |

|---|---|

| CAS Number | 51768-38-8 [1] |

| Molecular Formula | C({15})H({8})O(_{8}) [1] |

| Molecular Weight | 316.22 g/mol [1] |

| Appearance | Solid powder [1] |

| Recommended Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month [1] |

3. Stock Solution Preparation Protocol

3.1. Materials and Equipment

- Pure 3-(O)-Methylellagic acid (≥98% purity, for research use only) [1].

- High-Quality Anhydrous DMSO: Use a fresh, sealed bottle to prevent water absorption.

- Analytical Balance (capable of weighing to 0.1 mg).

- Sterile glass vial (e.g., 2 mL or 4 mL) with a tight-sealing cap.

- Micropipettes and sterile tips.

- Vortex mixer and/or sonication bath.

- Personal protective equipment (lab coat, gloves, safety glasses).

3.2. Step-by-Step Procedure

Calculate Mass: Determine the mass of compound required for your desired stock solution concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution:

- Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

- Mass = 50 mM × 0.001 L × 316.22 g/mol = 15.81 mg

Weigh Compound: Tare the empty vial. Accurately weigh the calculated mass of 3-(O)-Methylellagic acid powder and transfer it to the vial.

Add Solvent: Add the required volume of anhydrous DMSO to the vial. For the example, add 1 mL of DMSO. It is recommended to start with 90% of the final volume.

Dissolve and Mix: Cap the vial tightly and vortex vigorously for 1-2 minutes. To aid complete dissolution, sonicate the mixture in a sonication bath for 5-10 minutes.

Final Volume: After the solid has completely dissolved, add the remaining DMSO to reach the final target volume (e.g., 1 mL). Vortex again to ensure homogeneity.

Aliquot and Store: Immediately aliquot the stock solution into smaller, sterile tubes to minimize freeze-thaw cycles. Label the tubes clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C protected from light [1].

4. Experimental Considerations

- Solubility: The search results indicate that 3-(O)-Methylellagic acid "may dissolve in DMSO," suggesting it is a suitable solvent, but the exact solubility limit is not specified [1]. The protocol above for a 50 mM solution is a suggested starting point.

- Stability: For in vitro applications, frozen DMSO stock solutions are typically stable for at least one month at -20°C and six months at -80°C [1].

- Sterility: For cell-based assays, filter-sterilize the stock solution using a compatible solvent-resistant syringe filter (e.g., 0.2 µm PTFE) after dissolution under aseptic conditions.

- Safety: DMSO is an excellent solvent that can rapidly penetrate the skin and carry dissolved compounds with it. Handle all solutions with care using appropriate personal protective equipment.

5. Workflow Visualization The following diagram outlines the logical workflow for preparing and using the stock solution in an experimental setting.

Important Notes on Available Information

- Lack of Direct Protocol: The search results, while from supplier websites, do not contain a specific, ready-to-use protocol for dissolving 3-(O)-Methylellagic acid in DMSO. The information presented here is a synthesis of general best practices and the limited data available [1].

- Distinguish Similar Compounds: Be aware that several structurally similar compounds exist, such as 3,3'-Di-O-methylellagic acid (CAS 2239-88-5) and various glucosides (e.g., 3-(O)-methylellagic acid 4'-O-alpha-L-rhamnopyranoside). These are distinct chemical entities with different molecular weights and solubilities, and their preparation protocols are not interchangeable [2] [3].

References

3-O-Methylellagic acid solubility DMSO PBS

Solubility Data Summary

The table below summarizes the quantitative solubility data found for 3-O-Methylellagic acid and its structurally related compounds. This data can serve as a reference for planning experimental formulations.

| Compound Name | Solubility in DMSO | Solubility in PBS/Buffered Saline | Additional Notes | Source |

|---|---|---|---|---|

| This compound-4′-O-α-L-rhamnopyranoside | Information not explicitly stated; "may dissolve in DMSO" is noted. | Can be formulated in saline-based injection solutions as part of a solvent mixture (e.g., 10% DMSO + 85% Saline). | For low-solubility compounds, various injection and oral formulations are suggested. | [1] |

| 3-O-Methylgallic acid | ~50 mg/mL (~271.52 mM) | 3.33 mg/mL (18.08 mM) with ultrasonication. | Appears as an off-white to light brown solid powder. | [2] |

| 3,3′,4-Tri-O-methylellagic acid | 5 mg/mL (requires heat). If precipitation occurs, reheat the solution. | Information not explicitly stated. | Initially isolated from Euphorbia acaulis. | [3] |

Experimental Protocols

Here are detailed methodologies for preparing stock and working solutions of these compounds, compiled from supplier recommendations and research publications.

Preparation of Stock Solutions

A. Standard DMSO Stock Solution (for 3-O-Methylgallic acid) This protocol is adapted from the supplier information for 3-O-Methylgallic acid, which has well-defined solubility [2].

- Procedure:

- Bring the compound to room temperature before opening.

- Weigh the desired amount of 3-O-Methylgallic acid.

- Add an appropriate volume of pure, anhydrous DMSO to achieve a concentration of 50 mg/mL. For example, to prepare 1 mL of stock solution, add 50 mg of the compound to 1 mL of DMSO.

- Vortex or gently agitate the mixture until a clear solution is obtained. Slight warming may be required.

- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

- Store aliquots at -20°C or -80°C.

B. Heated DMSO Stock Solution (for 3,3′,4-Tri-O-methylellagic acid) For compounds with lower solubility like 3,3′,4-Tri-O-methylellagic acid, heat is necessary for dissolution [3].

- Procedure:

- Weigh the compound to achieve a target concentration of 5 mg/mL.

- Add the required volume of DMSO.

- Warm the mixture gently in a water bath at 37-50°C for a short period (e.g., 5-10 minutes), with periodic vortexing.

- Allow the solution to cool to room temperature. If precipitation occurs, reheat the solution.

- Aliquot and store at -20°C.

Preparation of In Vivo Formulations

For animal studies where DMSO concentration must be minimized, the following formulation for a related ellagic acid glycoside can be adapted [1].

Injection Formulation (for low water-solubility compounds)

- Solvent System: DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v)

- Procedure:

- First, dissolve the compound in a small volume of DMSO (10% of the final volume) to create a concentrated stock.

- Add Tween 80 (5% of the final volume) to the DMSO stock and mix evenly until clear.

- Slowly add the saline solution (85% of the final volume) while vortexing to ensure gradual dilution and minimize precipitation.

- The final solution should be clear or a fine suspension, ready for administration.

Protocol for Cell-Based Anticancer Assays (MTT Assay)

The following methodology is summarized from a research article investigating 3,4,3'-Tri-O-methylellagic acid (T-EA) [4].

- Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which is used as a proxy for cell viability.

- Procedure:

- Cell Seeding: Plate cancer cells (e.g., HeLa or T47D cell lines) in 96-well plates at 80% confluence and incubate at 37°C with 5% CO₂ for 24 hours to allow attachment.

- Compound Treatment: Discard the old medium. Add 100 µL of the test compound (T-EA) dissolved in culture medium at various concentrations to the wells. Include negative control (vehicle only) and positive control (e.g., doxorubicin) wells.

- Incubation: Incubate the plates for 24 hours under the same conditions.

- MTT Addition: Add 100 µL of MTT solution to each well and incubate for another 3 hours.

- Solubilization: Carefully remove the medium and add 100 µL of sodium dodecyl sulfate (SDS) solution to each well to dissolve the formed formazan crystals.

- Absorbance Measurement: Measure the absorbance of each well using an ELISA (microplate) reader at a wavelength of 560 nm.

- Data Analysis: Calculate cell viability using the formula:

Cell Viability (%) = (Absorbance of treated sample / Absorbance of negative control) × 100%

The workflow for this assay is outlined below.

Critical Notes for Researchers

- Solubility Verification: The statement "may dissolve in DMSO" for some compounds [1] indicates that solubility should be verified empirically. Always check for undissolved material and consider centrifugation to clarify solutions before use.

- Solution Stability: Stock solutions in DMSO are hygroscopic. Store them under anhydrous conditions to prevent water absorption, which can cause precipitation and compound degradation.

- In Vivo Considerations: When adapting the provided injection formulations, ensure the final DMSO concentration is safe for the intended administration route (e.g., typically <10% for IV/IP in rodents) [1].

- Bioactivity Context: Beyond solubility, these compounds show promising bioactivity. For instance, 3,4,3'-Tri-O-methylellagic acid exhibited anti-cancer activity against HeLa and T47D cell lines [4], and 3,3'-di-O-methylellagic acid has shown hepatoprotective effects [5].

Conclusion

Successful experimentation with this compound derivatives requires careful attention to their specific solubility profiles. Preparing concentrated stock solutions in DMSO, potentially with heating, is a reliable first step. For biological assays, especially in vivo, these stocks must be skillfully diluted using appropriate co-solvent systems like Tween 80 and saline to maintain compound solubility while ensuring biocompatibility. The protocols provided here offer a practical foundation for researchers to incorporate these compounds into their drug discovery workflows.

References

- 1. This compound-4′-O-α-L-rhamnopyranoside | Plants [invivochem.com]

- 2. - 3 -Methylgallic O | anthocyanin metabolite | InvivoChem acid [invivochem.com]

- 3. , 3 ’,4-Tri- 3 - O = 95 HPLC 5145-53-9 methylellagic acid [sigmaaldrich.com]

- 4. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent [pmc.ncbi.nlm.nih.gov]

- 5. 3,3'-di-O-methylellagic acid | 2239-88-5 [chemicalbook.com]

Comprehensive Application Notes & Protocols: Storage, Stability, and Experimental Handling of 3-O-Methylellagic Acid

Introduction

3-O-Methylellagic acid is a naturally occurring polyphenolic compound isolated from various plant sources including Myrciaria cauliflora. It exhibits significant anti-inflammatory and antibacterial properties, with demonstrated activity against Staphylococcus aureus ATCC 25923 (Minimum Inhibitory Concentration of 32 µg/mL) [1]. These biological activities make it a promising candidate for pharmaceutical development and biomedical research. Proper handling and storage are essential to maintain the compound's stability and bioactivity throughout experimental workflows. These application notes provide detailed protocols for storage, stability maintenance, and experimental application of this compound specifically tailored for research settings.

Physical and Chemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for developing appropriate storage and handling protocols. The compound has the following characteristics:

Table 1: Physicochemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 51768-38-8 [1] [2] |

| Molecular Formula | C₁₅H₈O₈ [1] [2] |

| Molecular Weight | 316.22 g/mol [1] [2] |

| Appearance | Solid [2] |

| Chemical Structure | Ellagic acid derivative with methoxy substitution at position 3 |

Storage and Stability Protocols

Recommended Storage Conditions

Maintaining proper storage conditions is critical for preserving the stability and bioactivity of this compound. The following conditions are recommended based on manufacturer specifications:

Table 2: Storage Conditions for this compound

| Form | Temperature | Duration | Additional Considerations |

|---|---|---|---|

| Powder | -20°C | 3 years [1] | Keep container tightly sealed [2] |

| Solution | -80°C | 1 year [1] | Use appropriate solvent systems |

| Short-term | Ambient (with blue ice) | Shipping only [1] | Minimize exposure time |

Stability Considerations

- Light Sensitivity: Store in dark conditions and avoid direct sunlight [2]

- Moisture Protection: Keep container tightly sealed in a cool, well-ventilated area [2]

- Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents [2]

Safety and Handling Guidelines

Hazard Classification

This compound requires careful handling due to the following hazard classifications [2]:

- Acute toxicity, Oral (Category 4): Harmful if swallowed (H302)

- Acute aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects (H410)

Personal Protective Equipment (PPE)

Table 3: Personal Protective Equipment Requirements

| Equipment Type | Specification |

|---|---|

| Eye Protection | Safety goggles with side-shields [2] |

| Hand Protection | Protective gloves [2] |

| Body Protection | Impervious clothing [2] |

| Respiratory Protection | Suitable respirator [2] |

| Engineering Controls | Appropriate exhaust ventilation; safety shower and eye wash station [2] |

First Aid Measures [2]

- Eye contact: Flush immediately with large amounts of water for several minutes while removing contact lenses

- Skin contact: Rinse skin thoroughly with water and remove contaminated clothing

- Inhalation: Relocate to fresh air immediately

- Ingestion: Wash out mouth with water; do NOT induce vomiting

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, prepare stock solutions following this standardized protocol:

Procedure:

- Calculate the required mass for the desired concentration (typical stock concentration: 10-50 mM)

- Weigh the compound using an analytical balance

- Dissolve in appropriate solvent (DMSO is recommended for biological assays)

- Vortex until completely dissolved

- Aliquot into working volumes to avoid freeze-thaw cycles

- Store at -80°C for long-term preservation

In Vitro Antibacterial Assay Protocol [1]

Purpose: Evaluate antibacterial activity against Staphylococcus aureus ATCC 25923

Materials:

- This compound stock solution (prepare fresh or thaw frozen aliquot)

- Staphylococcus aureus ATCC 25923 culture

- Mueller-Hinton broth

- Sterile 96-well microtiter plates

- Incubator (37°C)

Procedure:

- Prepare serial dilutions of this compound in Mueller-Hinton broth (typically 1-128 µg/mL)

- Inoculate each well with approximately 5 × 10⁵ CFU/mL of bacteria

- Include growth control (bacteria without compound) and sterility control (medium only)

- Incubate at 37°C for 18-24 hours

- Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth

- The reported MIC value for this compound against Staphylococcus aureus ATCC 25923 is 32 µg/mL [1]

In Vitro Anti-inflammatory Assessment

While specific protocols for this compound's anti-inflammatory activity are not detailed in the available literature, general approaches include:

Macrophage-based Assay:

- Use RAW264.7 or THP-1 macrophage cell lines

- Pre-treat cells with varying concentrations of this compound

- Stimulate with LPS (100 ng/mL) for inflammatory induction

- Measure inflammatory mediators (NO, PGE₂, TNF-α, IL-6) after 18-24 hours

- Include cytotoxicity controls (MTT assay) to ensure anti-inflammatory effects are not due to cell death

Related Compounds and Their Activities

Table 4: Comparison of Methylellagic Acid Derivatives and Their Bioactivities

| Compound Name | Source | Reported Bioactivities | Experimental Models |

|---|---|---|---|

| This compound | Myrciaria cauliflora [1] | Anti-inflammatory, antibacterial, inhibits glucose transport [1] | Staphylococcus aureus ATCC 25923 [1] |

| 3,4,3′-Tri-O-methylellagic acid | Syzygium polycephalum [3] [4] | Anticancer activity | T47D (breast cancer) and HeLa (cervical cancer) cell lines [3] [4] |

| 3,4,3′-Tri-O-methylellagic acid | Syzygium polycephalum [3] [4] | Molecular targets: CDK9 and SIRT1 inhibition | In silico studies [3] [4] |

Disposal and Environmental Considerations

- Waste Disposal: Dispose of contents and container according to federal, state, and local regulations [2]

- Environmental Protection: Avoid release to the environment; very toxic to aquatic life with long-lasting effects [2]

- Spill Management: Collect spillage with appropriate absorbent material; decontaminate surfaces with alcohol [2]

Troubleshooting Guide

Table 5: Common Issues and Solutions in this compound Experiments

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor solubility | Incorrect solvent selection | Use DMSO for initial stock solution |

| Loss of activity | Improper storage or repeated freeze-thaw cycles | Prepare single-use aliquots; store at recommended temperatures |

| Inconsistent results | Compound degradation | Verify storage conditions; prepare fresh solutions |

| Precipitation in assay buffer | Solvent incompatibility | Ensure final DMSO concentration does not exceed 1% in biological assays |

References

Application Notes and Protocols for 3-O-Methylellagic Acid: Minimum Inhibitory Concentration (MIC) and Bioactivity Profiling

Introduction and Compound Profile

3-O-Methylellagic acid is a naturally occurring polyphenolic compound belonging to the ellagitannin class, commonly found in various plant species including Myrcia hatschbachii, Myrciaria cauliflora, and Caesalpinia paraguariensis [1] [2] [3]. This compound has garnered significant research interest due to its broad-spectrum antimicrobial activity against clinically relevant pathogens, including antibiotic-resistant strains, as well as its demonstrated anti-inflammatory and potential metabolic health benefits [2] [4] [3]. The following application notes provide a consolidated summary of its antimicrobial efficacy, detailed experimental protocols for MIC determination, and insights into its mechanisms of action to support research and pre-clinical development efforts.

Bioactivity Summary and Minimum Inhibitory Concentration (MIC) Data

The table below summarizes the quantitative Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial and fungal strains, as reported in the scientific literature.

Table 1: Documented Minimum Inhibitory Concentration (MIC) Values for this compound

| Microorganism Strain | MIC Value | Experimental Context / Notes | Citation |

|---|---|---|---|

| Candida albicans | 15.6 µg/mL | Tested as part of an ethyl acetate fraction from Myrcia hatschbachii stems. | [1] |

| Staphylococcus aureus (ATCC 25923) | 32 µg/mL | Purified compound, demonstrating direct antibacterial activity. | [2] [4] |

| Escherichia coli | 40-92.5% inhibition | Percentage inhibition reported at concentrations ranging from 6.25 down to 0.20 mg/mL. | [5] |

| Salmonella typhi | 100% inhibition | Percentage inhibition reported at concentrations ranging from 6.25 down to 0.20 mg/mL. | [5] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Active | Significant activity reported, in some cases equal to the reference drug ciprofloxacin; specific MIC values were prominent but not explicitly stated in the provided excerpt. | [6] |

Detailed Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains [1] [6].

3.1.1 Materials and Reagents

- Test Compound: this compound (≥95% purity, as confirmed by HPLC) [7].

- Culture Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium buffered with MOPS for fungi.

- Inoculum: Microbial suspensions adjusted to a turbidity of a 0.5 McFarland standard (~1-5 x 10^8 CFU/mL for bacteria; ~1-5 x 10^6 CFU/mL for fungi from a 24-hour culture).

- Solvents: Dimethyl sulfoxide (DMSO, for compound dissolution), sterile distilled water.

- Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

3.1.2 Procedure

Compound Preparation:

- Prepare a stock solution of this compound in DMSO at a concentration of 5-10 mg/mL. Sterilize by filtration through a 0.22 µm membrane.

- Perform a two-fold serial dilution of the stock solution in the appropriate sterile broth medium across the 96-well plate. The final concentration range should typically span from 100 µg/mL to 0.78 µg/mL or lower. Ensure the final concentration of DMSO in any well does not exceed 1% (v/v), as this can affect microbial growth [3].

Inoculum Preparation and Addition:

- Prepare microbial suspensions as described in section 3.1.1.

- Dilute the standardized suspensions in broth to achieve a final density of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in each well of the microtiter plate.

- Add 100 µL of the diluted inoculum to each well containing 100 µL of the serially diluted compound.

Controls:

- Growth Control: Wells containing broth and inoculum only (no compound).

- Sterility Control: Wells containing broth only (no compound, no inoculum).

- Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the test wells.

- Reference Control: Wells containing a serial dilution of a standard antibiotic/antifungal (e.g., ciprofloxacin for bacteria) [6].

Incubation and Reading:

Bioautography for Bioactive Compound Isolation

This method is used to localize antimicrobial components directly on a Thin-Layer Chromatography (TLC) plate during bio-guided fractionation [3].

3.2.1 Procedure

Chromatography:

- Spot the crude extract or fraction containing this compound on a TLC plate (e.g., silica gel F254) and develop in an appropriate solvent system (e.g., petroleum ether-ethyl acetate mixtures) [5].

- Air-dry the plate thoroughly to remove all residual solvent.

Bioassay:

- Spray the dried TLC plate evenly with a sterile, concentrated suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a nutrient broth.

- Incub the plate in a humid, sterile chamber at an optimal temperature (e.g., 37°C) for 18-24 hours.

- After incubation, spray the plate with a tetrazolium salt solution (e.g., MTT or INT). Living microorganisms reduce the tetrazolium salt to a colored formazan product, producing a purple-red background.

- Zones of inhibition appear as clear white spots against the colored background, indicating the location of antimicrobial compounds like this compound.

Mechanisms of Action and Research Applications

Proposed Mechanisms of Action

Research suggests that this compound exerts its biological effects through multiple pathways. The following diagram illustrates the key proposed mechanisms derived from the literature.

Diagram 1: Proposed multifaceted mechanisms of action for this compound, including direct antimicrobial effects, cellular metabolic modulation, and potential epigenetic regulation. Dashed lines indicate actions that may be mediated by its metabolite, Ellagic Acid.

Key Research Applications

- Antimicrobial Drug Discovery: Serves as a promising lead compound for developing new anti-infective agents, particularly against drug-resistant strains like MRSA and Candida albicans [1] [6].

- Anti-inflammatory and Metabolic Disease Research: Its inhibitory effects on glucose transport and anti-inflammatory properties make it a candidate for investigating adjuvants for metabolic syndrome, diabetes, and inflammatory disorders [2] [4].

- Natural Product Standardization: Used as a reference standard (e.g., Phyproof) for the quality control and standardization of herbal extracts containing ellagitannins [2].

- Food Preservation: Demonstrated efficacy against food spoilage bacteria suggests potential as a natural food preservative, showing more potent activity than sodium benzoate in some studies [3].

Stability and Storage

For optimal stability and long-term storage, it is recommended to store this compound as a solid powder at -20°C [2] [4]. Stock solutions should be prepared in high-quality DMSO and stored in aliquots at -20°C or -80°C to prevent freeze-thaw cycles and potential oxidation. Repeated thawing and freezing should be avoided.

References

- 1. antifungal activity and structural elucidation of ellagic and 3 ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 51768-38-8 [chemicalbook.com]

- 3. Isolation of antibacterial components from infusion ... [sciencedirect.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. di-O-methyl ellagic acid from the root bark of Afzelia ... [sciencedirect.com]

- 6. Dissotis senegambiensis and Amphiblemma monticola - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of Paeoniae Radix Rubra and its 14 ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Molecular Docking Studies of 3-O-Methylellagic Acid for Drug Discovery

Introduction and Chemical Background